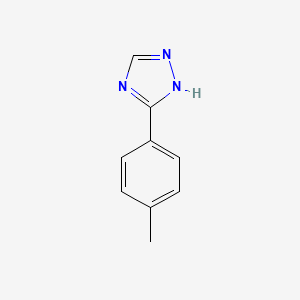

3-(p-tolyl)-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methylphenyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-7-2-4-8(5-3-7)9-10-6-11-12-9/h2-6H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASQHVAGPKBSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901289076 | |

| Record name | 5-(4-Methylphenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901289076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23195-60-0 | |

| Record name | 5-(4-Methylphenyl)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23195-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Methylphenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901289076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 P Tolyl 1h 1,2,4 Triazole and Its Analogs

Classical Synthetic Routes to 1,2,4-Triazole (B32235) Derivatives

Traditional methods for synthesizing 1,2,4-triazoles, such as the Pellizzari and Einhorn-Brunner reactions, have been foundational in heterocyclic chemistry.

Pellizzari Reaction Approaches

Discovered by Guido Pellizzari in 1911, this reaction involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole. wikipedia.orgresearchgate.net The reaction typically requires high temperatures and long reaction times, which can lead to lower yields. wikipedia.org For instance, the synthesis of 3,5-diphenyl-1,2,4-triazole is achieved by reacting benzamide (B126) and benzoyl hydrazide. researchgate.netscispace.com

The mechanism begins with the nucleophilic attack of the nitrogen from the hydrazide on the carbonyl carbon of the amide. wikipedia.org Subsequent intramolecular cyclization and dehydration steps lead to the formation of the 1,2,4-triazole ring. wikipedia.org While effective, the Pellizzari reaction's harsh conditions and limited substituent scope have prompted the development of more efficient methods, including the use of microwave irradiation to shorten reaction times and improve yields. wikipedia.org

Einhorn–Brunner Reaction Modalities

The Einhorn–Brunner reaction, a cornerstone for synthesizing 1,2,4-triazoles, involves the acid-catalyzed condensation of imides with alkyl hydrazines, resulting in an isomeric mixture of 1,2,4-triazoles. wikipedia.orgdrugfuture.com This method was first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914. wikipedia.orgwikipedia.org

The reaction mechanism initiates with the protonation of the substituted nitrogen of the hydrazine (B178648), which then attacks a carbonyl group of the imide. wikipedia.org A series of steps involving dehydration, formation of an iminium ion, a 1,5-proton shift, and intramolecular cyclization ultimately yields the 1,2,4-triazole ring. wikipedia.org A key aspect of this reaction is its regioselectivity when using an imide with different R groups; the group that is more acidic will preferentially be at the 3-position of the resulting triazole. wikipedia.org

Table 1: Comparison of Classical Synthesis Methods

| Reaction | Reactants | Conditions | Key Features |

| Pellizzari Reaction | Amide and Hydrazide | High temperature, long reaction times | Forms 1,2,4-triazoles; can have low yields. wikipedia.org |

| Einhorn-Brunner Reaction | Imide and Alkyl Hydrazine | Acid-catalyzed | Produces isomeric mixtures of 1,2,4-triazoles; regioselective based on acidity. wikipedia.org |

Modern and Green Synthetic Protocols

In response to the limitations of classical methods and a growing emphasis on environmentally friendly chemistry, modern synthetic protocols have been developed. These methods often offer milder reaction conditions, higher yields, and greater functional group tolerance.

Cyclization Reactions of Acyl Thiosemicarbazide (B42300) Derivatives

A versatile and widely used modern approach for synthesizing 1,2,4-triazoles involves the cyclization of acyl thiosemicarbazide derivatives. ptfarm.plresearchgate.net These intermediates can be readily prepared from the reaction of acid hydrazides with isothiocyanates. scispace.com The cyclization can be directed to form either 1,2,4-triazoles or 1,3,4-thiadiazoles depending on the reaction medium. ptfarm.pl

Cyclization in an alkaline medium, such as aqueous sodium hydroxide (B78521), typically leads to the formation of 1,2,4-triazole-3-thiones. ptfarm.plnih.gov For example, refluxing 1-acylthiosemicarbazides in a basic solution results in intramolecular cyclization to the corresponding 4-allyl-5-(pyridin-2-yl)-4H- wikipedia.orgthieme-connect.comyoutube.comtriazole-3-thiol. nih.gov The thione group can then be removed or further functionalized. Desulfurization can be achieved to yield the final 1,2,4-triazole. organic-chemistry.org

Table 2: Selected Acyl Thiosemicarbazide Cyclization Reactions

| Starting Material | Reagent/Conditions | Product | Yield (%) | Reference |

| 1-(p-toluoyl)thiosemicarbazide | 2N NaOH, reflux | 5-(p-tolyl)-4H-1,2,4-triazole-3-thiol | High | nih.gov (Implied) |

| 1-Formyl-3-thiosemicarbazide | aq. NaOH, heat | 1,2,4-Triazole-3(5)-thiol | 72-81 | orgsyn.org |

| (5-arylidene-2,4-dioxothiazolidin-3-yl)acetyl chlorides and 4-phenylthiosemicarbazide | Acid medium (e.g., 25% HCl) | 1,3,4-Thiadiazole derivatives | - | ptfarm.pl |

Hydrazone-Based Cycloaddition Strategies

Hydrazones have emerged as valuable synthons in the construction of 1,2,4-triazole rings through various cycloaddition strategies. nih.govrsc.org These methods often involve the in situ generation of reactive intermediates that undergo cyclization.

One prominent strategy is the 1,3-dipolar cycloaddition of nitrilimines, generated in situ from hydrazonoyl halides, with hydrazones. psu.edu This approach allows for the synthesis of a variety of substituted 4,5-dihydro-1,2,4-triazoles. psu.edu Another innovative method utilizes the ambiphilic reactivity of N,N-dialkylhydrazones, which react with nitriles in a formal [3+2] cycloaddition to produce multi-substituted N-alkyl-1,2,4-triazoles. rsc.org

Recent advancements include electrochemical methods, which are considered environmentally friendly. nih.govrsc.org For example, an electro-oxidative cyclization of hydrazones with benzylamines or benzamides has been developed to synthesize a series of 1,2,4-triazoles in good yields. nih.gov Another electrochemical approach involves the cycloaddition of hydrazones with cyanamide, catalyzed by KI, to produce 5-amino-1,2,4-triazole derivatives under mild, room temperature conditions. rsc.org

Amidrazone and Imidate-Derived Syntheses

Amidrazones are key intermediates in several modern synthetic routes to 1,2,4-triazoles. thieme-connect.comrsc.org They can be prepared from various precursors, including imidoyl chlorides and hydrazines, or from the reaction of amides with reagents like oxalyl chloride followed by a hydrazine. thieme-connect.com

The oxidation of amidrazones is a common method to achieve cyclization to the 1,2,4-triazole ring. thieme-connect.com This can be achieved under mild, air-tolerant conditions, sometimes involving radical oxidative processes. thieme-connect.com For instance, N-arylmandelamidrazones, prepared from the corresponding imidate hydrochlorides, can be directly converted into 1,3,5-trisubstituted 1,2,4-triazoles by reaction with aldehydes. rsc.org Another approach involves the ceric ammonium (B1175870) nitrate (B79036) catalyzed oxidative cyclization of amidrazones and aldehydes in a recyclable polyethylene (B3416737) glycol medium, which is an environmentally benign process. organic-chemistry.org

Imidates also serve as precursors for 1,2,4-triazoles. The reaction of N-cyanobenzimidate with hydrazine derivatives under reflux conditions leads to the synthesis of 5-amino-1,2,4-triazoles. rsc.org

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) represent an efficient and atom-economical approach for the synthesis of complex molecules like 1,2,4-triazoles from simple starting materials in a single synthetic operation. These strategies are highly valued in medicinal chemistry for generating libraries of structurally diverse compounds.

A notable three-component, one-pot reaction involves the treatment of 4-hydroxycoumarin, trans-β-nitrostyrene, and an aldehyde hydrazone in the presence of a base like sodium carbonate to yield hybrid molecules where a 1,2,4-triazole is linked to a 1,3-dione via a benzyl (B1604629) bridge. rsc.orgrsc.org This metal-free approach offers a broad substrate scope and proceeds under mild reaction conditions. rsc.orgrsc.org The versatility of this method has been demonstrated by successfully employing other 1,3-diones such as dimedone and 4-hydroxy-2-quinolone. rsc.orgrsc.org

Another versatile multicomponent process enables the synthesis of 1-aryl-1,2,4-triazoles directly from anilines, aminopyridines, and pyrimidines. acs.orgsci-hub.st The efficiency of this reaction is influenced by the electronic properties and substitution pattern of the aryl amine, with electron-withdrawing groups or ortho substitution on the aryl ring leading to a more efficient triazole formation. acs.org The addition of an acid can promote the reaction by facilitating the breakdown of an amidine intermediate. acs.org For instance, a series of new tandfonline.comorganic-chemistry.orgnih.govtriazolo[4,3-a]pyrimidine derivatives can be prepared through a one-pot, three-component synthesis using 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. nih.gov

Furthermore, a three-component reaction of 2-diazoacetonitriles, nitriles, and aryldiazonium salts provides a regioselective route to 1-aryl-5-cyano-1,2,4-triazoles based on a [3+2] annulation of an in-situ formed nitrile ylide. organic-chemistry.org Metal- and oxidant-free three-component condensation of amidines, isothiocyanates, and hydrazines also offers a pathway to structurally diverse fully substituted 1H-1,2,4-triazol-3-amines. organic-chemistry.org

| Reaction Type | Reactants | Key Features | Product Type |

| Three-component | 4-hydroxycoumarin, trans-β-nitrostyrene, aldehyde hydrazone | Metal-free, base-promoted, mild conditions rsc.orgrsc.org | 1,2,4-triazole-1,3-dione hybrids rsc.orgrsc.org |

| Multicomponent | Anilines, aminopyridines, pyrimidines | Influenced by electronic effects, acid-promoted acs.org | 1-Aryl-1,2,4-triazoles acs.org |

| Three-component | 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, ethyl acetoacetate | One-pot synthesis | tandfonline.comorganic-chemistry.orgnih.govtriazolo[4,3-a]pyrimidines nih.gov |

| Three-component | 2-diazoacetonitriles, nitriles, aryldiazonium salts | Regiospecific [3+2] annulation organic-chemistry.org | 1-Aryl-5-cyano-1,2,4-triazoles organic-chemistry.org |

| Three-component | Amidines, isothiocyanates, hydrazines | Metal- and oxidant-free | Fully substituted 1H-1,2,4-triazol-3-amines organic-chemistry.org |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of 1,2,4-triazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govscielo.org.zapnrjournal.com This green chemistry approach has been successfully applied to various synthetic strategies for obtaining 3-(p-tolyl)-1H-1,2,4-triazole and its analogs.

A three-component condensation of an acid hydrazide, S-methyl isothioamide hydroiodide, and ammonium acetate (B1210297) on the surface of silica (B1680970) gel under microwave irradiation provides a high-yield synthesis of 3,5-disubstituted-1,2,4-triazoles. tandfonline.com This solid-phase microwave-assisted method is advantageous due to its simplicity, short reaction times, and easy work-up. tandfonline.com

Microwave irradiation also facilitates the synthesis of 1,2,4-triazoles from hydrazines and formamide (B127407) without the need for a catalyst, demonstrating excellent functional-group tolerance. organic-chemistry.org Furthermore, N4-amino-1,2,4-triazoles can be obtained in excellent yields by reacting substituted aryl hydrazides with an excess of hydrazine hydrate (B1144303) under microwave irradiation in the absence of an organic solvent. scispace.com

The synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives was significantly accelerated using microwave assistance, with reaction times reduced to 33–90 seconds and yields as high as 82%, compared to several hours required for the conventional method. nih.gov Similarly, the synthesis of piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives saw a dramatic reduction in reaction time from 27 hours to just 30 minutes with an impressive 96% yield when conducted under microwave irradiation in ethanol (B145695). nih.gov

| Reactants | Conditions | Reaction Time | Yield | Product |

| Acid hydrazide, S-methyl isothioamide hydroiodide, ammonium acetate | Silica gel, Microwave (900W) tandfonline.com | Not specified | High tandfonline.com | 3,5-disubstituted-1,2,4-triazoles tandfonline.com |

| Hydrazines, formamide | Microwave, catalyst-free organic-chemistry.org | Not specified | Good organic-chemistry.org | Substituted 1,2,4-triazoles organic-chemistry.org |

| Substituted aryl hydrazides, hydrazine hydrate | Microwave (800W, 250°C), solvent-free scispace.com | 4-12 minutes scispace.com | Excellent scispace.com | N4-amino-1,2,4-triazoles scispace.com |

| Precursor for N-substituted propenamide derivative | Microwave nih.gov | 33–90 seconds nih.gov | 82% nih.gov | N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide nih.gov |

| Precursor for piperazine-azole-fluoroquinolone derivative | Ethanol, Microwave nih.gov | 30 minutes nih.gov | 96% nih.gov | Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivative nih.gov |

Functionalization Strategies on Pre-formed 1,2,4-Triazole Rings

Once the 1,2,4-triazole core is formed, further diversification can be achieved through various functionalization strategies, including substitution reactions on the triazole core and derivatization at its nitrogen and carbon atoms.

The 1,2,4-triazole ring exhibits distinct reactivity towards electrophilic and nucleophilic substitution. Due to the high electron density on the nitrogen atoms, electrophilic substitution occurs exclusively at these positions. chemicalbook.comnih.gov The parent 1H-1,2,4-triazole is readily protonated at the N4 position. chemicalbook.com

Conversely, the carbon atoms of the 1H-1,2,4-triazole ring are electron-deficient, making them susceptible to nucleophilic substitution under mild conditions. chemicalbook.comnih.gov This property is exploited in various synthetic transformations. For example, the synthesis of 4-(1H-1,2,4-triazol-1-yl)quinolines can be achieved through the nucleophilic substitution reaction of 4-chloroquinolines with 1,2,4-triazole. researchgate.net The reaction conditions (neutral, acidic, or basic) can be optimized depending on the substituents on the quinoline (B57606) ring to achieve the desired products. researchgate.net

Copper-catalyzed Chan-Evans-Lam (CEL) coupling reactions are employed for the N-arylation of halo-substituted triazole molecules. nih.gov For instance, 3-bromo-1H-1,2,4-triazole can be reacted with phenylboronic acid in the presence of a copper catalyst to yield N-arylated products. nih.gov Subsequent Suzuki-Miyaura coupling can then be used for C-arylation at the C3 position, allowing for the synthesis of 1,3-diarylated 1,2,4-triazole derivatives with good to excellent yields and functional group tolerance. nih.gov

Alkylation is a common method for derivatization at the nitrogen positions of the 1,2,4-triazole ring. The regioselectivity of alkylation can be controlled by the choice of base and reaction conditions. chemicalbook.com For example, using sodium ethoxide in ethanol as a base leads to regioselective alkylation at the N1 position of 1H-1,2,4-triazole. chemicalbook.com In contrast, using aqueous sodium hydroxide with methyl sulfate (B86663) results in a mixture of 1-methyl- and 4-methyl-1,2,4-triazoles. chemicalbook.com

The acidic nature of the NH-proton in N-unsubstituted-1,2,4-triazoles allows for easy metalation with bases like sodium hydroxide, or with salts such as silver nitrate and copper nitrate, to form the corresponding organometallic compounds which can serve as intermediates for further functionalization. chemicalbook.com

Derivatization at the carbon positions often involves the transformation of existing functional groups. For instance, 1,2,4-triazole-3(5)-carboxylates, prepared from acyl hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride, are versatile precursors. nih.gov These can be converted into a variety of other functional groups, including amides, nitriles, hydrazides, and hydroxamic acids, providing access to a wide range of functionalized 1,2,4-triazole building blocks. nih.gov

| Reaction Type | Position | Reagents/Conditions | Product |

| Electrophilic Substitution | Nitrogen | Protonation (e.g., concentrated HCl) chemicalbook.com | Triazolium salt chemicalbook.com |

| Nucleophilic Substitution | Carbon | 4-chloroquinolines, 1,2,4-triazole researchgate.net | 4-(1H-1,2,4-triazol-1-yl)quinolines researchgate.net |

| N-Arylation (CEL coupling) | Nitrogen | 3-bromo-1H-1,2,4-triazole, phenylboronic acid, Cu catalyst nih.gov | N-arylated 1,2,4-triazoles nih.gov |

| C-Arylation (Suzuki-Miyaura) | Carbon | N-arylated triazole, arylboronic acid, Pd catalyst nih.gov | 1,3-diarylated 1,2,4-triazoles nih.gov |

| N-Alkylation | Nitrogen | Alkyl halide, Base (e.g., NaOEt or NaOH) chemicalbook.com | N1- or N4-alkylated 1,2,4-triazoles chemicalbook.com |

| C-Functionalization | Carbon | Transformation of carboxylate group nih.gov | Amides, nitriles, hydrazides, hydroxamic acids nih.gov |

Solid-Phase Synthesis Techniques for Analog Libraries

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of compounds, which is particularly valuable in drug discovery and materials science. This methodology has been successfully applied to the synthesis of 1,2,4-triazole analogs.

A solid-phase synthesis protocol using a modified Wang resin has been developed for the preparation of substituted diaryltriazoles. researchgate.net The key step is a copper(I)- or ruthenium(II)-catalyzed 1,3-cycloaddition on the polymer bead, which allows for the parallel synthesis of the target compounds, often in good to excellent yields. researchgate.net

Furthermore, the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on a solid phase is a novel and regiospecific method for synthesizing 1,4-substituted tandfonline.comorganic-chemistry.orgchemicalbook.com-triazoles within peptide backbones or on their side chains. acs.org The reaction conditions are mild, efficient (often >95% conversion and purity), and compatible with standard solid-phase peptide synthesis on polar supports. acs.org This approach has been successfully demonstrated with a variety of azides, including primary, secondary, and tertiary alkyl azides, aryl azides, and even an azido (B1232118) sugar. acs.org

Triazole-linked morpholino oligonucleic acids have also been synthesized using the Cu(I) catalyzed (3+2) azide-alkyne cycloaddition (CuAAC) reaction, with the modified DNA analogues being incorporated into sequences via solid-phase synthesis. researchgate.net

| Solid Support | Key Reaction | Reactants | Product Type |

| Modified Wang resin researchgate.net | Cu(I)- or Ru(II)-catalyzed 1,3-cycloaddition researchgate.net | Not specified | Substituted diaryltriazoles researchgate.net |

| Polar supports for peptide synthesis acs.org | Cu(I)-catalyzed 1,3-dipolar cycloaddition acs.org | Terminal alkynes, azides acs.org | 1,4-substituted tandfonline.comorganic-chemistry.orgchemicalbook.com-triazoles in peptides acs.org |

| Solid phase for oligonucleotide synthesis researchgate.net | Cu(I) catalyzed (3+2) azide-alkyne cycloaddition (CuAAC) researchgate.net | Not specified | Triazole-linked morpholino oligonucleic acids researchgate.net |

Elucidation of Molecular Structure and Conformation

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 3-(p-tolyl)-1H-1,2,4-triazole by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of triazole derivatives provides key information about the number and chemical environment of protons. For a related compound, 1-benzyl-4-(p-tolyl)-1H-1,2,3-triazole, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aromatic protons of the p-tolyl group as two doublets, a singlet for the triazole ring proton, multiplets for the benzyl (B1604629) group protons, and a singlet for the methyl protons. rsc.org Specifically, for 1-benzyl-4-(p-tolyl)-1H-1,2,3-triazole, the signals appear at δ 7.71 (d, J = 8.1 Hz, 2H, Ar-H), 7.65 (s, 1H, C=CH), 7.43-7.29 (m, 5H, Ar-H), 7.23 (d, J = 7.8 Hz, 2H, Ar-H), 5.59 (s, 2H, CH₂), and 2.39 (s, 3H, CH₃). rsc.org

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. In the case of 1-benzyl-4-p-tolyl-1H-1,2,3-triazole, the ¹³C NMR spectrum in CDCl₃ reveals signals for the aromatic and triazole carbons, as well as the methyl and methylene (B1212753) carbons. rsc.org The chemical shifts are observed at δ 148.1, 137.9, 134.7, 129.4, 129.0, 128.6, 127.9, 127.6, 125.5, 119.1 for the aromatic and triazole carbons, 54.0 for the methylene carbon (CH₂), and 21.1 for the methyl carbon (CH₃). rsc.org

Table 1: Representative NMR Data for a Related Triazole Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.71 | d | 8.1 | Ar-H (p-tolyl) |

| ¹H | 7.65 | s | C=CH (triazole) | |

| ¹H | 7.43-7.29 | m | Ar-H (benzyl) | |

| ¹H | 7.23 | d | 7.8 | Ar-H (p-tolyl) |

| ¹H | 5.59 | s | CH₂ (benzyl) | |

| ¹H | 2.39 | s | CH₃ (p-tolyl) | |

| ¹³C | 148.1, 137.9, 134.7, 129.4, 129.0, 128.6, 127.9, 127.6, 125.5, 119.1 | Aromatic and Triazole Carbons | ||

| ¹³C | 54.0 | CH₂ (benzyl) | ||

| ¹³C | 21.1 | CH₃ (p-tolyl) |

Data for 1-benzyl-4-(p-tolyl)-1H-1,2,3-triazole in CDCl₃. rsc.orgrsc.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The FT-IR spectrum of 1,2,4-triazole (B32235) derivatives shows characteristic absorption bands. researchgate.net For instance, aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. researchgate.net The N-H stretching of the triazole ring appears as a distinct band, often in the region of 3100-3200 cm⁻¹. researchgate.net C=C stretching vibrations from the aromatic ring are found in the 1450-1600 cm⁻¹ range, while N=N and C-N stretching vibrations of the triazole ring appear at specific frequencies. researchgate.net For 1-benzyl-4-(p-tolyl)-1H-1,2,3-triazole, characteristic FT-IR (KBr) peaks are observed at 3145, 3015, 2913, 1495, 1456 (CH₂), 1431, 1347, 1222 (N–N=N–), 1180 (C–N), 1065, 1046, 976, and 827 cm⁻¹ (=C–H oop, triazole ring). rsc.org

Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to IR spectroscopy. For 3-mercapto-1,2,4-triazole, a related compound, the FT-Raman spectrum has been used to assign various vibrational modes based on normal coordinate calculations. nih.gov The normal Raman spectrum of 1,2,3-triazole shows distinct peaks that can be assigned to specific vibrational modes of the ring. researchgate.net

Table 2: Key Vibrational Frequencies for Triazole Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| N-H Stretch (Triazole) | 3100 - 3200 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| N=N Stretch (Triazole) | ~1543-1636 |

| C-N Stretch (Triazole) | ~1180 |

Based on data for 1,2,4-triazole derivatives. rsc.orgresearchgate.netresearchgate.net

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

LC-MS and HRMS: Liquid Chromatography-Mass Spectrometry (LC-MS) is used for the analysis of triazole derivatives in various matrices. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. For instance, the HRMS (ESI, TOF) of 1-benzyl-4-(3-phenyl-propyl)-1H-1,2,3-triazole showed a calculated m/z of 278.1562 for [M+H]⁺, with a found value of 278.1567. rsc.org Similarly, the HRMS (EI, TOF) for 3-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine was calculated as 236.1061 for [M]⁺ and found to be 236.1063. rsc.org

EI-MS: Electron Ionization Mass Spectrometry (EI-MS) provides information on the fragmentation pathways of the molecule. The mass spectrum of 1-benzyl-4-(p-tolyl)-1H-1,2,3-triazole shows the molecular ion peak (M⁺) and various fragment ions corresponding to the loss of different parts of the molecule. rsc.org The fragmentation pattern often involves the loss of stable molecules like N₂. rsc.org

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The UV absorption spectrum of 1,2,3-triazole derivatives typically shows absorption bands in the 200-240 nm range, which are assigned to π → π* transitions of the triazole ring. researchgate.net The presence of aromatic substituents can lead to additional absorption bands at longer wavelengths. researchgate.net The stability of the triazole ring is attributed to its aromaticity, which allows for resonance stabilization and tautomeric forms. researchgate.net

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

X-ray diffraction analysis of single crystals of triazole derivatives provides detailed information about their crystal structure, including unit cell dimensions, space group, and intermolecular interactions.

For a related compound, 5-(4-pyridyl)-4-(p-tolyl)-1H-1,2,4-triazole, the crystal data reveals a monoclinic crystal system with specific unit cell parameters: a = 5.6104 (11) Å, b = 16.312 (3) Å, c = 16.902 (4) Å, and β = 105.07 (3)°. nih.gov The volume of the unit cell is 1493.6 (6) ų, and it contains 4 molecules (Z = 4). nih.gov The crystal structure is stabilized by C—H···π hydrogen interactions and π–π stacking interactions. nih.gov The dihedral angle between the p-tolyl ring and the triazole ring in this compound is 71.43 (9)°. nih.gov

In another example, 1H-1,2,4-triazole-3,5-diamine monohydrate crystallizes in the P2₁/c space group. nih.gov The crystal structure reveals a three-dimensional network formed by water molecules. nih.gov

Table 3: Crystallographic Data for a Related Triazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.6104 (11) |

| b (Å) | 16.312 (3) |

| c (Å) | 16.902 (4) |

| β (°) | 105.07 (3) |

| V (ų) | 1493.6 (6) |

| Z | 4 |

Data for 5-(4-pyridyl)-4-(p-tolyl)-1H-1,2,4-triazole. nih.gov

Elucidation of Molecular Conformation and Dihedral Angles

Studies on analogous compounds reveal that this dihedral angle can vary significantly based on the substitution pattern on the triazole ring and the crystal packing forces. For instance, in 4-amino-3-methyl-5-(p-tolyl)-4H-1,2,4-triazole, the dihedral angle between the triazole and the p-tolyl ring planes is reported to be 26.59 (9)°. researchgate.netnih.gov In a different structural context, such as (Z)-1-(2,4-dimethylphenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one, the dihedral angle between a benzene (B151609) ring and the triazole ring is 14.36 (9)°. nih.gov

| Compound | Rings Considered | Dihedral Angle (°) |

| 4-Amino-3-methyl-5-(p-tolyl)-4H-1,2,4-triazole | Triazole – p-Tolyl | 26.59 (9) |

| 5-(2-pyridyl)-3-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazole | Triazole – p-Tolyl | 71.43 (9) |

| (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate | Triazole – Benzene | 16.54 (11) |

| (Z)-1-(2,4-Dimethylphenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one | Triazole – Benzene | 14.36 (9) |

| 5-(2-pyridyl)-3-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazole | Triazole – 2-Pyridyl | 28.12 (10) |

| 5-(2-pyridyl)-3-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazole | Triazole – 4-Pyridyl | 34.62 (10) |

Investigation of Intermolecular Interactions

The solid-state architecture of this compound and its derivatives is governed by a network of non-covalent intermolecular interactions. These interactions, including hydrogen bonds and π-stacking, are crucial in directing molecular self-assembly and stabilizing the crystal lattice. mostwiedzy.pl

π-π Stacking: Alongside hydrogen bonding, π-π stacking interactions are pivotal in organizing aromatic and heteroaromatic systems in the solid state. These interactions can occur between triazole rings, between a triazole and a phenyl/tolyl ring, or between two phenyl/tolyl rings. For example, in the crystal structure of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate, centrosymmetric π-π stacking interactions are observed between the triazole and benzene rings of adjacent molecules, with a ring-centroid separation of 3.895 (1) Å. nih.gov Similarly, in 5-(2-pyridyl)-3-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazole, π-π stacking interactions with a centroid-centroid distance of 3.794 (4) Å contribute to the stability of the crystal structure. nih.gov These interactions demonstrate the capacity of the electron-rich and electron-deficient aromatic rings to arrange in parallel or offset face-to-face orientations, thereby contributing to the cohesion of the crystalline material. researchgate.net

| Compound | Interaction Type | Description |

| 4-Amino-3-methyl-5-(p-tolyl)-4H-1,2,4-triazole | C-H···π | Supported by interactions from the tolyl ring to a neighboring triazole or tolyl ring. researchgate.netnih.gov |

| 5-(2-pyridyl)-3-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazole | C-H···π | Contributes to the consolidation of the crystal structure. nih.gov |

| (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate | C-H···π(triazole) | Stabilizes the observed structure. nih.gov |

| 5-(2-pyridyl)-3-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazole | π-π Stacking | Occurs with a centroid–centroid distance of 3.794 (4) Å. nih.gov |

| (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate | π-π Stacking (triazole-benzene) | Centrosymmetric interaction with a ring-centroid separation of 3.895 (1) Å. nih.gov |

Tautomerism and Isomerism of the 1,2,4-Triazole System

The 1,2,4-triazole ring is subject to prototropic tautomerism, a phenomenon critical to its chemical reactivity and biological interactions. researchgate.net For unsymmetrically substituted 1,2,4-triazoles like the title compound, two principal tautomeric forms can exist: the 1H- and 4H-tautomers. The equilibrium between these forms is a key characteristic of the 1,2,4-triazole scaffold. researchgate.net

Experimental Studies of Tautomeric Equilibria

Influence of Substituents on Tautomeric Preference

The position and electronic nature of substituents on the 1,2,4-triazole ring exert a profound influence on the tautomeric equilibrium. The relative stability of the 1H- versus the 4H-tautomer can be shifted significantly by the electronic effects—whether electron-donating or electron-withdrawing—of the groups attached to the carbon atoms of the heterocycle. researchgate.net

Theoretical and experimental studies on substituted 1,2,4-triazoles have shown that the preference for a particular tautomer is often determined by factors such as intramolecular hydrogen bonding and the degree of π-conjugation. nih.govacs.org For example, in aryl-substituted triazoles, the position of a substituent on the aryl ring can dictate the tautomeric balance. For meta- and para-substituted aryl derivatives, the degree of conjugation plays a decisive role in stabilizing one tautomer over another. nih.govacs.org In contrast, an ortho-substituent capable of forming an intramolecular hydrogen bond with a triazole nitrogen atom can dramatically shift the equilibrium to favor the tautomer that facilitates this interaction. nih.govscribd.com

Furthermore, computational studies on 1,2,4-triazol-3-ones have demonstrated that π-electron withdrawing substituents (like NO₂) tend to increase the aromaticity and stabilize certain tautomeric forms, while π-electron donating groups (like N(CH₃)₂) can decrease aromaticity. epa.gov These findings highlight the delicate interplay of electronic effects, conjugation, and intramolecular forces in determining the dominant tautomeric form of a substituted 1,2,4-triazole in a given environment.

Reactivity and Reaction Mechanisms of 3 P Tolyl 1h 1,2,4 Triazole

Electrophilic Substitution Reactions on the Triazole Nitrogen Atoms

The 1,2,4-triazole (B32235) ring possesses a high electron density, making the nitrogen atoms the primary sites for electrophilic attack. researchgate.netchemicalbook.com The parent 1H-1,2,4-triazole is readily protonated at the N4 position in the presence of strong acids like concentrated HCl, leading to the formation of a triazolium chloride. chemicalbook.com

Alkylation is a common electrophilic substitution reaction for 1,2,4-triazoles. The regioselectivity of alkylation can be influenced by the reaction conditions. For instance, 1H-1,2,4-triazole is regioselectively alkylated at the N1 position when sodium ethoxide in ethanol (B145695) is used as the base. chemicalbook.com However, using aqueous sodium hydroxide (B78521) with methyl sulfate (B86663) results in a mixture of 1-methyl- and 4-methyl-1,2,4-triazole. chemicalbook.com The alkylation of 1,2,4-triazole with various alkyl halides has been shown to yield N1-substituted products in high yields. frontiersin.org While specific studies on the alkylation of 3-(p-tolyl)-1H-1,2,4-triazole are not extensively detailed in the reviewed literature, the general principles of triazole chemistry suggest that it would undergo similar reactions, yielding a mixture of N1 and N4 substituted products, with the ratio depending on the specific reagents and conditions employed.

Metalation is another key reaction, where the acidic NH proton of the triazole ring is replaced by a metal ion. 1H-1,2,4-triazoles can be easily metalated using bases like sodium hydroxide, or with salts of silver and copper. chemicalbook.com

Nucleophilic Substitution Reactions at Ring Carbon Atoms

The carbon atoms within the 1,2,4-triazole ring are electron-deficient (π-deficient) due to their linkage to two electronegative nitrogen atoms. chemicalbook.com This characteristic renders them susceptible to nucleophilic substitution, which can occur under mild reaction conditions. researchgate.net While specific examples of nucleophilic substitution directly on the carbon atoms of this compound are not extensively documented, studies on related triazole derivatives provide insight into this reactivity. For instance, the reaction of a 5-chloro-2,3-diphenyltetrazolium salt with primary amines in the presence of an inorganic base leads to nucleophilic substitution to form the corresponding 5-aminotetrazolium salts. researchgate.net This suggests that halogenated derivatives of this compound could serve as precursors for introducing various nucleophiles onto the triazole ring.

Formation of Schiff Bases, Mannich Bases, and Other Adducts

A significant area of reactivity for 1,2,4-triazole derivatives involves the formation of Schiff bases and Mannich bases, often from amino- or thio-substituted precursors.

Schiff Bases: Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. nih.govdergipark.org.tr The synthesis of Schiff bases from 4-amino-1,2,4-triazole (B31798) derivatives is a well-established method. researchgate.netnih.govdergipark.org.trdergipark.org.trpatsnap.comnih.govresearchgate.netdoaj.org For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol can be condensed with various aldehydes to form the corresponding Schiff bases. dergipark.org.trresearchgate.net A facile, ultrasound-assisted method has been developed for the synthesis of Schiff bases from 3-amino- and 4-amino-1,2,4-triazoles with aromatic aldehydes, resulting in excellent yields. nih.gov The synthesis of 4-amino-5-p-tolyl-4H- researchgate.netnih.govchemicalbook.comtriazole-3-thiol provides a direct precursor for forming Schiff bases with a p-tolyl substituent. chemicalbook.com

| Precursor | Reagent | Product Type | Reference(s) |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Various Aldehydes | Schiff Bases | dergipark.org.trresearchgate.net |

| 3-Amino- and 4-Amino-1,2,4-triazoles | Aromatic Aldehydes | Schiff Bases | nih.gov |

| 4-Amino-5-p-chlorophenyl-1,2,4-triazole-3-thione | Benzaldehyde | Schiff Base | patsnap.com |

Mannich Bases: The Mannich reaction involves the aminoalkylation of an acidic proton located on a substrate, typically with formaldehyde (B43269) and a primary or secondary amine. 1,2,4-triazole derivatives, particularly those with a thiol group, are common substrates for Mannich reactions. zsmu.edu.ua For instance, Mannich bases can be synthesized from 1,2,4-triazole-3-thiones through reaction with formaldehyde and various amines. zsmu.edu.ua

| Precursor | Reagents | Product Type | Reference(s) |

| 1,2,4-Triazole-3-thiones | Formaldehyde, Various Amines | Mannich Bases | zsmu.edu.ua |

| 1-Phenyl-5-(p-tolyl)-1H-1,2,4-triazole-3(2H)-thione | Formaldehyde, Aromatic Amines | Mannich Bases | nih.gov |

Reactivity as a Polyfunctional Nucleophilic Reagent

The this compound molecule possesses multiple nucleophilic centers. The nitrogen atoms of the triazole ring, particularly N1 and N4, have lone pairs of electrons and are nucleophilic. youtube.com Additionally, if the triazole ring is substituted with groups like amino or thiol, these substituents also act as nucleophilic sites.

The nucleophilicity of the triazole nitrogen atoms is evident in alkylation reactions. chemicalbook.com The relative nucleophilicity of the different nitrogen atoms can be influenced by the substituents on the ring and the reaction conditions.

In derivatives such as 4-amino-5-p-tolyl-4H- researchgate.netnih.govchemicalbook.comtriazole-3-thiol, the amino group, the thiol group, and the triazole nitrogens can all potentially act as nucleophiles. The reaction of 1,2,4-triazole-3(5)-thiol with electrophiles like N-arylmaleimides and α-bromo-γ-butyrolactone demonstrates the nucleophilic character of the thiol group. mdpi.com The formation of Schiff bases from 4-amino-1,2,4-triazole derivatives highlights the nucleophilicity of the amino group. researchgate.netnih.govdergipark.org.trdergipark.org.trpatsnap.comnih.govresearchgate.netdoaj.org This polyfunctional nucleophilicity allows for the synthesis of a wide variety of derivatives with diverse chemical structures and potential applications.

Coordination Chemistry of 3 P Tolyl 1h 1,2,4 Triazole

Role as a Ligand in Transition Metal Complexes

1,2,4-triazole (B32235) and its derivatives are well-regarded for their ability to act as effective ligands for a variety of transition metal ions. researchgate.net The nitrogen atoms of the triazole ring are potential donor sites for metal coordination. researchgate.net The p-tolyl substituent on 3-(p-tolyl)-1H-1,2,4-triazole can influence the ligand's electronic properties and introduce steric hindrance, which in turn affects the stability and geometry of the resulting metal complexes.

The this compound ligand can coordinate to metal centers in several ways. As a monodentate ligand, it typically binds through one of the nitrogen atoms of the triazole ring. However, its most significant role in coordination chemistry is as a bridging ligand, where it links two or more metal centers. The most common bridging mode for 1,2,4-triazole derivatives involves coordination through the N1 and N2 atoms, forming a stable five-membered chelate ring with the metal ions. This N1, N2 bridging is crucial in the formation of polynuclear complexes and coordination polymers.

The coordination of this compound to transition metals can result in various coordination geometries, largely dependent on the nature of the metal ion, the counter-anion, and the stoichiometry of the reaction. Common geometries observed for transition metal complexes with triazole-based ligands include octahedral, tetrahedral, and square planar configurations. For instance, Cu(II) complexes with triazole derivatives have been reported to exhibit square planar geometry, while other divalent metal ions like Co(II) and Ni(II) often form tetrahedral or octahedral complexes.

The steric bulk of the p-tolyl group can influence the final structure. In related substituted triazole complexes, it has been noted that tolyl rings tend to orient themselves nearly perpendicular to the triazole ring to minimize steric strain, which can affect the packing of the complexes in the solid state. researchgate.net

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. A general synthetic procedure consists of dissolving the ligand and the metal salt (e.g., chlorides, nitrates, sulfates, or tetrafluoroborates) in a solvent such as ethanol (B145695), methanol (B129727), or water, often with gentle heating to facilitate the reaction. The resulting metal complex may precipitate upon cooling or after concentration of the solution.

The characterization of these complexes relies on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the triazole ligand to the metal ion. Shifts in the vibrational frequencies of the C=N and N-N bonds in the triazole ring upon complexation provide evidence of ligand binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the protons and carbons of the triazole and p-tolyl groups upon coordination can provide insights into the binding mode.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ion and charge-transfer bands, which are indicative of the coordination environment and geometry.

Elemental Analysis: This analysis determines the elemental composition (C, H, N) of the complex, which helps in confirming its stoichiometry.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the metal complexes, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Triazole Derivatives as Bridging Ligands

The ability of 1,2,4-triazole derivatives to act as bridging ligands is a cornerstone of their coordination chemistry. The N1 and N2 atoms of the triazole ring can bridge two metal centers, leading to the formation of polynuclear complexes, including dimers, trimers, and one-, two-, or three-dimensional coordination polymers. researchgate.netmdpi.com This bridging capability is fundamental to the construction of materials with interesting magnetic and electronic properties.

The N1-N2 bridging mode creates a short and conjugated pathway between the metal centers, which can facilitate magnetic exchange interactions. mdpi.com In the case of this compound, the p-tolyl group acts as a substituent that can modify the crystal packing and intermolecular interactions within the resulting polymeric structure, without preventing the formation of these extended networks.

| Feature | Description |

| Common Bridging Mode | N1, N2 atoms of the triazole ring |

| Resulting Structures | Dinuclear, trinuclear, and coordination polymers (1D, 2D, 3D) |

| Significance | Facilitates magnetic superexchange and the formation of functional materials |

Electronic and Magnetic Properties of Metal-Triazole Complexes

The electronic and magnetic properties of metal complexes containing this compound are highly dependent on the choice of the transition metal ion and the resulting structure.

One of the most remarkable properties of iron(II) complexes with 1,2,4-triazole-based ligands is the spin crossover (SCO) phenomenon. knu.ua SCO is a process where the spin state of a metal center changes between a low-spin (LS) state and a high-spin (HS) state in response to external stimuli such as temperature, pressure, or light. Iron(II) (a d⁶ ion) in an octahedral ligand field can exist in either a diamagnetic LS state (S=0) or a paramagnetic HS state (S=2).

For SCO to occur, the energy difference between the LS and HS states must be comparable to the thermal energy (k_B T). The N1, N2-bridged 1D chain structure of [Fe(R-trz)₃]²⁺ complexes provides a suitable ligand field strength around the Fe(II) centers and allows for strong cooperative interactions along the chain, which can lead to abrupt spin transitions with thermal hysteresis.

While specific studies on this compound are not extensively documented, the behavior of related Fe(II)-triazole systems provides a clear indication of the expected properties. The substitution at the 3-position is not expected to prevent the SCO behavior but may influence the transition temperature and the cooperativity of the spin transition.

Table 1: Spin Crossover Properties of Representative Iron(II)-1,2,4-Triazole Complexes

| Complex | Spin Transition | T₁/₂ (K) | Hysteresis Width (K) |

|---|---|---|---|

| Fe(Htrz)₂(trz) | Abrupt | ~100 | ~3 |

| Fe(NH₂trz)₃₂ | Abrupt | ~220 (cooling), ~240 (heating) | ~20 |

| [Fe(NH₂trz)₃]SO₄ | Abrupt | ~355 | Wide |

Data is for analogous, well-studied Fe(II)-triazole systems to illustrate the typical SCO behavior.

The redox properties of metal-triazole complexes can be investigated using techniques like cyclic voltammetry (CV). These studies provide information on the oxidation and reduction potentials of the metal center and the ligand. The electrochemical behavior is influenced by the nature of the metal, its coordination environment, and the electronic properties of the ligand.

Specific electrochemical data for complexes of this compound are not widely available in the literature. However, studies on other triazole complexes have shown that the coordination of the ligand to a metal center can significantly affect its redox properties. For instance, the reduction potentials of triazole ligands often experience an anodic shift upon coordination to a metal, which is attributed to the polarization induced by the metal center. rsc.org Furthermore, electrochemical studies on related tolyl-substituted triazole-thione derivatives have revealed irreversible oxidation peaks, suggesting that the triazole moiety can be electrochemically active, although the presence of other functional groups like thiones significantly impacts the redox behavior. researchgate.net

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

A comprehensive review of scientific literature reveals a notable absence of published research on the use of this compound as a building block for the construction of metal-organic frameworks (MOFs) or extended coordination polymers. Extensive searches for crystal structures and synthesis reports of such materials have yielded no specific examples where this particular compound acts as a ligand to form a multi-dimensional network.

While the 1,2,4-triazole heterocyclic system is a well-established and versatile component in the field of crystal engineering and coordination chemistry, its derivatives are frequently employed as bridging ligands to create a wide array of coordination polymers and MOFs. nih.gov The nitrogen atoms of the triazole ring are effective at coordinating with metal ions, allowing for the formation of robust and structurally diverse frameworks. These materials often exhibit interesting properties applicable to gas storage, catalysis, and sensing. nih.gov

However, the specific substitution of a p-tolyl group at the 3-position of the 1H-1,2,4-triazole ring appears to be un- or under-explored in the context of MOF and coordination polymer synthesis. Research in this area has focused on other substituted triazoles, such as those functionalized with additional coordinating groups like pyridyl, carboxylate, or amino moieties, which can offer more complex and varied coordination modes. nih.govbohrium.com For instance, studies have detailed the crystal structures of related but distinct compounds like 3-phenyl-5-p-tolyl-4-(3,4,5-trimetoxybenzilideneamino)-4H-1,2,4-triazole and 5-(4-pyridyl)-4-(p-tolyl)-1H-1,2,4-triazole, but these have not been reported as ligands in extended coordination networks.

Due to the lack of available data in the primary scientific literature, no detailed research findings, structural analyses, or data tables concerning MOFs or coordination polymers synthesized from this compound can be presented. The generation of such content would be speculative and would not adhere to the standards of scientific accuracy.

Non Biomedical and Emerging Applications

Applications in Agrochemicals (e.g., Herbicides, Fungicides)

The 1,2,4-triazole (B32235) scaffold is a cornerstone in the development of modern agrochemicals, and derivatives like 3-(p-tolyl)-1H-1,2,4-triazole are part of this important class. ontosight.ainih.gov These compounds are recognized for their potent fungicidal and herbicidal activities. nih.govontosight.ai Triazole fungicides, for instance, are a major class of agricultural products that function primarily as sterol demethylation inhibitors (DMI). nih.gov They interfere with the biosynthesis of ergosterol, an essential component of fungal cell membranes, by targeting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov The nitrogen atoms in the triazole ring play a crucial role by binding to the heme iron atom within the enzyme's active site, disrupting its function and ultimately inhibiting fungal growth. nih.govmdpi.com

The design of novel triazole-based agrochemicals is an active area of research, driven by the need for more effective and environmentally benign solutions to protect crops. nih.gov Studies on derivatives containing the 1,2,4-triazole core demonstrate broad-spectrum activity against various phytopathogenic fungi. nih.gov The presence of substituents like the p-tolyl group on the triazole ring is critical for modulating the compound's biological activity, selectivity, and pharmacokinetic properties within the plant system. ontosight.aiontosight.ai

Role in Materials Science

The intrinsic electronic and structural properties of the 1,2,4-triazole ring make it a valuable component in the design of advanced functional materials. nih.govnih.gov Its incorporation can enhance thermal stability, introduce specific optical properties, and create materials with tailored functionalities for a variety of applications.

As Chromophores in Optoelectronic Materials

Derivatives of 1,2,4-triazole are increasingly investigated for their luminescent properties and potential use in optoelectronic devices like organic light-emitting diodes (OLEDs). mdpi.com When the triazole ring is connected to π-conjugated systems, such as the p-tolyl group, the resulting molecule can function as a highly effective luminophore. mdpi.comresearchgate.net These molecules, often structured with donor and acceptor moieties, exhibit significant photoluminescent quantum yields. mdpi.comresearchgate.net

Research into 4H-1,2,4-triazole derivatives demonstrates their strong emission properties. mdpi.com The synthesis of these compounds, often via methods like the Suzuki cross-coupling reaction, allows for the creation of extended π-conjugated systems with the triazole core, which are essential for their light-emitting capabilities. nih.govmdpi.com Furthermore, some triazole-based materials are being explored for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and high-speed data processing. nih.gov

Incorporation into Polymer Systems

The 1,2,4-triazole moiety is integrated into polymer structures to develop materials with enhanced properties. nih.govnih.gov Polymers containing this heterocyclic ring, such as poly-1-vinyl-1,2,4-triazole (PVT), are noted for their high thermal stability (up to 300-350 °C), chemical resistance, and ability to form complexes. researchgate.net These characteristics make them suitable for demanding applications.

Use as Corrosion Inhibitors

The ability of 1,2,4-triazole derivatives to prevent the corrosion of metals is a well-documented and significant industrial application. nih.govnih.govmdpi.com These compounds are effective, eco-friendly corrosion inhibitors for various metals and alloys, including mild steel, in aggressive acidic environments. nih.gov

The mechanism of inhibition involves the adsorption of the triazole molecules onto the metal surface, forming a protective film that acts as a barrier to the corrosive medium. nih.gov This adsorption is facilitated by the presence of heteroatoms (nitrogen) and π-electrons in the aromatic system of the molecule. nih.gov The unshared electron pairs on the nitrogen atoms can coordinate with the vacant d-orbitals of the metal, leading to strong adsorption (chemisorption) and the formation of a stable protective layer. The p-tolyl group can further enhance this protective effect through increased surface coverage.

| Inhibitor | Metal | Corrosive Medium | Max Inhibition Efficiency (%) |

|---|---|---|---|

| 3,5-bis(disubstituted)-4-amino-1,2,4-triazole | Mild Steel | 2 M H3PO4 | 86 |

| (1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (B129727) (TTM) | Mild Steel | 1.0 M HCl | 81 |

| 5-hexylsulfanyl-1,2,4-triazole (HST) | Mild Steel | 1.0 M HCl | 97 |

Utility in Dye Synthesis

The 1,2,4-triazole nucleus is a valuable structural motif in the synthesis of dyes. rsc.org While research on the 1,2,3-isomer is more extensive in this area, the principles apply to the 1,2,4-scaffold as well. The triazole ring can act as a linker connecting electron-donating and electron-accepting groups to create "push-pull" dyes. rsc.org This molecular architecture is fundamental to achieving specific colors and photophysical properties.

The chromophoric character of certain triazole derivatives, particularly those containing a C=S (thione) group, contributes directly to their color. ijsr.net For a compound like this compound, its utility in dye synthesis stems from its role as a stable, aromatic core that can be functionalized to create larger, conjugated systems responsible for light absorption in the visible spectrum. Its inherent luminescent properties, as discussed in the context of optoelectronics, are also highly relevant to the development of fluorescent dyes.

Applications in Photographic Materials

An interesting, albeit less common, application of 1,2,4-triazole derivatives is in the field of photography. Certain triazoles have been found to inhibit the formation of fog in photographic emulsions. ijsr.net Fogging refers to the unwanted development of silver halide crystals that have not been exposed to light, which results in a loss of image contrast and clarity. The triazole compounds act as antifogging agents by adsorbing to the surface of the silver halide grains, stabilizing them and preventing their spontaneous reduction during the development process. This leads to clearer, higher-quality photographic images.

Role in Organocatalysis

While specific research detailing the use of this compound as a primary organocatalyst is still an emerging field, the inherent properties of the 1,2,4-triazole scaffold suggest its significant potential in this domain. Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. The 1,2,4-triazole ring, being a five-membered heterocycle with three nitrogen atoms, possesses a unique combination of electron-donating and electron-withdrawing capabilities, making it a versatile platform for catalytic applications. frontiersin.orgnih.gov

The nitrogen atoms in the triazole ring can act as hydrogen bond donors or acceptors, facilitating the activation of substrates and stabilizing transition states—a key principle in many organocatalytic transformations. Furthermore, the triazole moiety can be readily functionalized to tune its steric and electronic properties, allowing for the rational design of catalysts for specific reactions. researchgate.net The p-tolyl group on the 3-position of the triazole ring in this compound can influence the compound's solubility, stability, and electronic nature, which are critical factors for a catalyst's performance. ontosight.ai

Derivatives of 1,2,4-triazoles have been explored as ligands in metal-catalyzed reactions, a field closely related to organocatalysis. nih.gov The ability of the triazole nitrogen atoms to coordinate with metal centers is well-documented and suggests that the parent triazole could also participate in various catalytic cycles, potentially as a non-innocent ligand that actively participates in the reaction mechanism.

Future research may focus on exploiting the nucleophilic character of the triazole ring or its ability to form stable intermediates in the development of novel organocatalytic systems. The synthesis of chiral derivatives of this compound could also open avenues for its use in asymmetric organocatalysis, a highly sought-after methodology in modern organic synthesis.

Contributions to Bioorthogonal Chemistry and Chemical Biology Tools

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The development of chemical tools for probing biological systems is a significant area of research where 1,2,4-triazole derivatives are beginning to make an impact.

The 1,2,4-triazole scaffold is a bioisostere for other functional groups, meaning it can replace them in a biologically active molecule without significantly altering its biological activity. This property is valuable in the design of chemical probes and imaging agents. While direct applications of this compound in bioorthogonal reactions are not yet widely reported, the structural motifs of 1,2,4-triazoles are being incorporated into more complex molecules designed for such purposes.

For instance, the synthesis of novel 1,2,4-triazole derivatives is a continuous area of investigation for creating compounds with specific biological targets. nih.gov These efforts often involve the creation of libraries of compounds with diverse substitutions on the triazole ring to screen for desired activities. The p-tolyl substituent in this compound provides a starting point for further functionalization, potentially leading to the development of new chemical biology tools.

The triazole ring's stability under physiological conditions and its ability to participate in specific, high-yielding chemical reactions make it an attractive component for bioorthogonal ligation strategies. While "click chemistry" is more famously associated with the 1,2,3-triazole isomer, the development of new bioorthogonal reactions involving 1,2,4-triazoles is an active area of research. The unique reactivity of the 1,2,4-triazole ring could be harnessed to develop novel bioconjugation techniques for labeling proteins, nucleic acids, and other biomolecules within a cellular environment.

Q & A

Q. Key Methodological Considerations :

- Reagent Selection : Use of hydrazine hydrate or thiourea for cyclization .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Purification : Column chromatography or recrystallization is critical for isolating pure products .

Which spectroscopic and analytical techniques are essential for characterizing this compound derivatives?

Characterization relies on:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and aromaticity .

- IR Spectroscopy : Identification of N–H (3100–3300 cm) and C=N (1600–1650 cm) stretches .

- HPLC : Purity validation (>95% purity) with C18 columns and UV detection .

Q. Methodological Insight :

- Torsional Angle Scans : DFT-based energy profiles (e.g., ±180° rotations) assess conformational flexibility .

- NMR Chemical Shift Prediction : GIAO method correlates calculated shifts with experimental H NMR (R > 0.95) .

How can researchers resolve contradictions between experimental and computational data?

Discrepancies often arise in vibrational frequencies or NMR shifts. Strategies include:

- Basis Set Optimization : Upgrade from 6-31G to 6-311++G(d,p) for better electron correlation .

- Solvent Effects : Incorporate PCM models to simulate solvent interactions in NMR calculations .

- Experimental Replication : Verify purity via HPLC and control humidity to prevent H-bonding artifacts .

Case Study : For 4-(p-tolyl)-5-(thiophen-2-yl)triazole, adjusting DFT dispersion corrections reduced IR frequency deviations from 25 cm to <10 cm .

What strategies guide the design of this compound derivatives for specific biological targets?

- Molecular Docking : Target enzymes like 14-α-demethylase (PDB: 3LD6) to predict antifungal activity .

- Structure-Activity Relationships (SAR) :

- Electron-Withdrawing Groups (e.g., -CF): Enhance antifungal potency (MIC ~0.5 µg/mL) .

- Thiophene Substituents : Improve π-π stacking with hydrophobic enzyme pockets .

Q. Methodological Workflow :

Virtual Screening : Dock triazole libraries against target proteins.

Synthetic Prioritization : Focus on derivatives with docking scores <−8 kcal/mol .

In Vitro Validation : Use microdilution assays (CLSI guidelines) for MIC determination .

What challenges exist in optimizing reaction conditions for triazole synthesis?

- Byproduct Formation : Competing thiourea or oxadiazole byproducts require strict temperature control (60–80°C) .

- Catalyst Sensitivity : NaOH concentration must be <10% to avoid hydrolysis of triazole intermediates .

- Scale-Up Limitations : Microwave-assisted synthesis improves yields (85–90%) but requires specialized reactors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.